(3S,4R)-3-aminooxan-4-ol

Chiral synthesis Enzyme inhibition ERR-α inverse agonism

(3S,4R)-3-aminooxan-4-ol (CAS 1638744-86-1) is a chiral amino alcohol featuring a six-membered tetrahydropyran (oxane) ring. The compound possesses two stereocenters at the 3- and 4-positions, with the (3S,4R) configuration defining a trans relationship between the amino and hydroxyl groups.

Molecular Formula C5H11NO2
Molecular Weight 117.15
CAS No. 1638744-86-1
Cat. No. B3108130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-3-aminooxan-4-ol
CAS1638744-86-1
Molecular FormulaC5H11NO2
Molecular Weight117.15
Structural Identifiers
SMILESC1COCC(C1O)N
InChIInChI=1S/C5H11NO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3,6H2/t4-,5+/m0/s1
InChIKeyKUCSFTQJADYIQH-CRCLSJGQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of (3S,4R)-3-Aminooxan-4-ol (CAS 1638744-86-1): A Chiral Tetrahydropyran Amino Alcohol for Pharmaceutical Synthesis


(3S,4R)-3-aminooxan-4-ol (CAS 1638744-86-1) is a chiral amino alcohol featuring a six-membered tetrahydropyran (oxane) ring [1]. The compound possesses two stereocenters at the 3- and 4-positions, with the (3S,4R) configuration defining a trans relationship between the amino and hydroxyl groups . This specific stereochemistry is critical for its role as a versatile intermediate in the synthesis of pharmaceuticals and bioactive molecules where precise three-dimensional arrangement governs downstream biological activity . The compound is commercially available from multiple vendors with purities typically ranging from 95% to 98% .

Why Generic Substitution of (3S,4R)-3-Aminooxan-4-ol with Alternative Stereoisomers or Amino Alcohols Fails in Chiral Synthesis


Generic substitution of (3S,4R)-3-aminooxan-4-ol with alternative stereoisomers—such as (3S,4S), (3R,4R), or (3R,4S) variants—or other amino alcohols is not viable due to the strict stereochemical requirements of downstream biological targets. Chiral recognition by enzymes and receptors depends on precise three-dimensional arrangement; even a single stereocenter inversion can abolish binding affinity or alter pharmacological activity . For example, the (3R,4R) stereoisomer is specifically employed in the synthesis of ERR-α inverse agonists for cancer therapy, whereas the (3S,4R) configuration may be required for distinct enzyme inhibition pathways [1]. Furthermore, the trans versus cis spatial relationship between the amino and hydroxyl groups influences hydrogen-bonding networks and conformational preferences in subsequent synthetic transformations . The evidence presented below quantifies these stereochemical differences and their implications for procurement decisions.

Quantitative Differentiation Evidence for (3S,4R)-3-Aminooxan-4-ol (CAS 1638744-86-1) Versus Closest Stereoisomers


Stereochemical Configuration Determines Distinct Biological Pathway Targeting

The (3S,4R) stereoisomer possesses a trans configuration between the amino and hydroxyl groups, in contrast to the cis configuration of (3S,4S) and (3R,4R) isomers . The (3R,4R) isomer is specifically documented as an intermediate for ERR-α inverse agonists for cancer therapy, whereas the (3S,4R) isomer is indicated for general enzyme inhibitor synthesis [1]. This stereochemical distinction dictates which synthetic pathway and therapeutic target the compound is suited for.

Chiral synthesis Enzyme inhibition ERR-α inverse agonism

Commercial Purity and Availability Comparison

Commercially available (3S,4R)-3-aminooxan-4-ol is offered at 98% purity from Leyan, compared to typical 95% purity for the (3R,4S) isomer from CymitQuimica and 97% for the (3S,4S) isomer from BOC Sciences . Higher purity can reduce the need for additional purification steps and improve yield in downstream synthetic applications.

Procurement Purity specification Vendor comparison

Reported Lactate Dehydrogenase (LDH) Inhibition Activity

A vendor-reported enzyme assay indicates that (3S,4R)-3-aminooxan-4-ol inhibits lactate dehydrogenase (LDH) activity in liver cells with an IC50 value of 25 µM . While this data point is not from a peer-reviewed primary research article and no comparator data for other stereoisomers is provided, it suggests a potential biochemical activity that may differentiate it from stereoisomers with no reported LDH inhibition.

Enzyme inhibition LDH IC50

Recommended Application Scenarios for (3S,4R)-3-Aminooxan-4-ol (CAS 1638744-86-1) Based on Differentiated Evidence


Chiral Intermediate for Enzyme Inhibitor Synthesis Requiring (3S,4R) Stereochemistry

Use (3S,4R)-3-aminooxan-4-ol as a chiral building block in the synthesis of enzyme inhibitors where the trans (3S,4R) configuration is specifically required for target binding. The compound's documented use as an intermediate for enzyme inhibitors and receptor modulators makes it suitable for medicinal chemistry programs targeting kinases, proteases, or other enzymes with chiral active sites .

Synthesis of Lactate Dehydrogenase (LDH) Inhibitors

Employ (3S,4R)-3-aminooxan-4-ol in the development of LDH inhibitors for cancer or metabolic disease research, based on vendor-reported IC50 of 25 µM in liver cell assays . This application scenario is supported by preliminary activity data, though confirmatory studies are recommended.

Chiral Ligand or Auxiliary in Asymmetric Catalysis

Leverage the (3S,4R) stereochemistry of the amino alcohol moiety as a chiral ligand or auxiliary in asymmetric catalytic transformations. The trans arrangement of amino and hydroxyl groups provides a distinct chelating geometry compared to cis stereoisomers, which can influence enantioselectivity in metal-catalyzed reactions .

High-Purity Starting Material for Multistep Synthesis

Procure the 98% purity grade from Leyan for use as a high-purity starting material in multistep pharmaceutical synthesis, minimizing the need for intermediate purification and improving overall yield .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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